Heptadecanoic Acid

Description

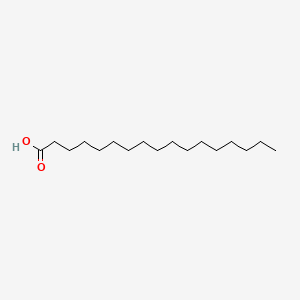

Structure

3D Structure

Properties

IUPAC Name |

heptadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMQGTRYUADPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1002-82-0 (hydrochloride salt), 17378-36-8 (potassium salt) | |

| Record name | Margaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021596 | |

| Record name | Heptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid, Solid; [Merck Index], Solid | |

| Record name | Heptadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Margaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Heptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

363.00 to 364.00 °C. @ 760.00 mm Hg | |

| Record name | Heptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.2 mg/L @ 25 °C (exp) | |

| Record name | Heptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-12-7, 63399-94-0, 67701-03-5, 68424-37-3 | |

| Record name | Heptadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Margaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead(2+) heptadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063399940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C16-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067701035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C14-22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068424373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEPTADECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C14-22 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead(2+) heptadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MARGARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V987Y9OZ8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Heptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61.3 °C | |

| Record name | Heptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Endogenous Synthesis of Heptadecanoic Acid via Alpha-Oxidation: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, has emerged as a significant biomarker inversely associated with the risk of various metabolic diseases. While dietary intake, particularly from dairy and ruminant fats, contributes to circulating C17:0 levels, compelling evidence points towards its endogenous synthesis. This technical guide provides an in-depth exploration of the primary pathway for this biosynthesis: peroxisomal alpha-oxidation. We will dissect the enzymatic machinery, regulatory nuances, and the physiological implications of this pathway. Furthermore, this guide will furnish researchers and drug development professionals with detailed experimental protocols and analytical methodologies crucial for investigating the endogenous synthesis of heptadecanoic acid and its role in health and disease.

Introduction: The Significance of Heptadecanoic Acid

Heptadecanoic acid (C17:0), also known as margaric acid, is a 17-carbon saturated fatty acid.[1] Historically considered a minor dietary fatty acid, recent epidemiological studies have consistently demonstrated an inverse correlation between circulating levels of C17:0 and the risk of developing metabolic syndrome, type 2 diabetes, and cardiovascular disease.[2][3] This has sparked considerable interest in understanding the metabolic origins of C17:0. While it is present in dairy products and ruminant fats, the observed plasma concentrations and its ratio to other odd-chain fatty acids, like pentadecanoic acid (C15:0), suggest a significant contribution from endogenous synthesis.[4][5] This endogenous production is primarily attributed to the alpha-oxidation of longer-chain fatty acids within the peroxisomes.[4][6]

This guide will provide a comprehensive overview of the alpha-oxidation pathway as it pertains to the synthesis of heptadecanoic acid, offering a valuable resource for researchers investigating its metabolism and its potential as a therapeutic target.

The Core Pathway: Peroxisomal Alpha-Oxidation

Alpha-oxidation is a metabolic pathway that involves the removal of a single carbon atom from the carboxyl end of a fatty acid.[7] This process is particularly important for the degradation of branched-chain fatty acids, such as phytanic acid, which cannot be metabolized through the more common beta-oxidation pathway due to a methyl group on the beta-carbon.[8][9] The entire alpha-oxidation machinery is believed to be localized within peroxisomes, membrane-bound organelles crucial for various metabolic processes, including lipid metabolism and redox homeostasis.[9][10]

The synthesis of heptadecanoic acid (C17:0) via alpha-oxidation is thought to primarily start from an 18-carbon saturated fatty acid, stearic acid (C18:0). The process involves a series of enzymatic reactions that effectively shorten the carbon chain by one unit.

Enzymatic Cascade of Alpha-Oxidation

The conversion of an even-chain fatty acid to an odd-chain fatty acid like C17:0 involves a multi-step enzymatic process:

-

Activation: The process begins with the activation of the long-chain fatty acid (e.g., stearic acid) to its coenzyme A (CoA) derivative, stearoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.[11]

-

Hydroxylation: The activated fatty acyl-CoA is then hydroxylated at the alpha-carbon (C2) position. This step is a critical control point and is catalyzed by a 2-oxoglutarate-dependent dioxygenase, phytanoyl-CoA hydroxylase (PHYH), also known as phytanoyl-CoA alpha-hydroxylase.[12]

-

Cleavage: The resulting 2-hydroxyacyl-CoA is subsequently cleaved by 2-hydroxyacyl-CoA lyase (HACL1), a thiamine pyrophosphate (TPP)-dependent enzyme.[6][7] This reaction yields a fatty aldehyde with one less carbon atom (heptadecanal in the case of stearic acid degradation) and formyl-CoA.[7]

-

Oxidation: Finally, the fatty aldehyde is oxidized to the corresponding carboxylic acid, heptadecanoic acid, by an aldehyde dehydrogenase.[7]

The following diagram illustrates the key steps in the alpha-oxidation pathway leading to the synthesis of heptadecanoic acid.

Caption: Endogenous synthesis of heptadecanoic acid via alpha-oxidation.

Regulatory Mechanisms

The regulation of alpha-oxidation is not as extensively studied as beta-oxidation, but several factors are known to influence its rate. These include the availability of substrates (long-chain fatty acids), the expression and activity of the key enzymes, and the overall metabolic state of the cell.[11] The expression of enzymes involved in fatty acid oxidation can be upregulated by fatty acids acting as ligands for peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate genes involved in lipid metabolism.[13][14]

Physiological and Pathophysiological Relevance

The endogenous synthesis of heptadecanoic acid has significant physiological implications. The inverse association between circulating C17:0 and metabolic diseases suggests a protective role.[4][5] This could be due to several factors, including the potential for C17:0 to be elongated to longer odd-chain fatty acids or to be broken down to propionyl-CoA, which can replenish intermediates of the citric acid cycle (anaplerosis) and improve mitochondrial function.[3][15]

Deficiencies in the alpha-oxidation pathway can lead to serious metabolic disorders. The most well-known is Refsum disease, caused by mutations in the PHYH gene, leading to the accumulation of phytanic acid and severe neurological symptoms.[7][8] While not directly linked to C17:0 synthesis, this highlights the critical role of the alpha-oxidation machinery. Recent research using mouse models has provided direct evidence that 2-hydroxyacyl-CoA lyase (HACL1) is involved in the endogenous biosynthesis of C17:0, with Hacl1-deficient mice showing significantly lower plasma and liver levels of this fatty acid.[6][16]

Experimental Methodologies for Studying Endogenous C17:0 Synthesis

Investigating the endogenous synthesis of heptadecanoic acid requires robust and sensitive analytical techniques to accurately quantify its levels in various biological matrices. The following section outlines key experimental protocols.

Quantification of Heptadecanoic Acid

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the two primary methods for the accurate quantification of fatty acids.[17]

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase followed by mass-based detection. |

| Derivatization | Required. Fatty acids are converted to volatile esters (e.g., FAMEs). | Optional, but can enhance ionization and sensitivity. |

| Sensitivity | High, capable of detecting trace amounts. | High, with some methods reporting lower detection limits than GC-MS. |

| Throughput | Moderate, limited by derivatization and run times. | Generally higher than GC-MS. |

| Data compiled from Benchchem Application Notes.[17] |

4.1.1. Detailed Protocol: Lipid Extraction and GC-MS Analysis

This protocol provides a standard method for the extraction of total lipids from plasma and subsequent analysis of fatty acid methyl esters (FAMEs) by GC-MS.

Materials:

-

Plasma sample

-

Internal Standard (e.g., deuterated heptadecanoic acid, C17:0-d33)

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

BF3-methanol (14%)

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-23)

Procedure:

-

Sample Preparation: To 100 µL of plasma, add a known amount of the internal standard.

-

Lipid Extraction: Add 2 mL of chloroform:methanol (2:1) and vortex vigorously for 2 minutes.

-

Phase Separation: Add 400 µL of 0.9% NaCl, vortex, and centrifuge at 2000 x g for 10 minutes.

-

Collection: Carefully collect the lower organic phase.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Methylation: Add 1 mL of 14% BF3-methanol to the dried lipid extract. Heat at 100°C for 30 minutes.

-

Extraction of FAMEs: After cooling, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

-

Drying and Reconstitution: Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the hexane and reconstitute the FAMEs in a known volume of hexane for GC-MS analysis.

-

GC-MS Analysis: Inject the sample onto the GC-MS system. Use a temperature program that allows for the separation of C17:0 FAME from other fatty acid methyl esters. Monitor for the characteristic ions of C17:0 FAME and the internal standard.

Enzyme Assays for Alpha-Oxidation Activity

To directly measure the activity of enzymes involved in alpha-oxidation, in vitro assays using cell lysates or purified enzymes can be performed.

4.2.1. Workflow for HACL1 Activity Assay

This workflow outlines the steps to measure the activity of 2-hydroxyacyl-CoA lyase (HACL1), a key enzyme in the pathway.

Sources

- 1. Heptadecanoic Acid | C17H34O2 | CID 10465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Phytanic acid alpha-oxidation, new insights into an old problem: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biochemden.com [biochemden.com]

- 12. Alpha Oxidation - Explore the Science & Experts | ideXlab [idexlab.com]

- 13. Reactome | Alpha-oxidation of phytanate [reactome.org]

- 14. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. [PDF] Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. | Semantic Scholar [semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Whitepaper: Microbial Synthesis of Heptadecanoic Acid from Propionate in the Human Gut

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid (OCFA), is increasingly recognized for its inverse association with the risk of metabolic diseases. While traditionally viewed as a biomarker for dairy fat consumption, compelling evidence now highlights the gut microbiota as a significant endogenous source. This guide provides an in-depth technical exploration of the microbial biosynthesis of heptadecanoic acid, focusing on the pivotal role of propionate—a major product of dietary fiber fermentation. We will dissect the core biochemical pathway, identify key microbial taxa, and present detailed experimental protocols for investigating this process, offering a foundational resource for researchers aiming to harness the therapeutic potential of the gut microbiome.

Introduction: The Significance of Odd-Chain Fatty Acids and the Microbiome

Odd-chain saturated fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are distinguished by their odd number of carbon atoms. Unlike their even-chain counterparts, OCFAs are not readily synthesized de novo by humans in large quantities. Circulating levels of C15:0 and C17:0 have been negatively correlated with the incidence of type 2 diabetes and cardiovascular disease, sparking interest in their origins and physiological roles[1][2].

The three primary sources of heptadecanoic acid in humans are:

-

Dietary Intake: Primarily from ruminant fats in dairy and meat products[1][2].

-

Endogenous α-oxidation: A minor pathway involving the removal of a single carbon from even-chain fatty acids like stearic acid (C18:0)[1][2].

-

Gut Microbiome Metabolism: The fermentation of indigestible dietary fibers by gut bacteria yields short-chain fatty acids (SCFAs), including acetate, butyrate, and propionate[1][3]. Propionate (a three-carbon molecule) can serve as a unique primer for the microbial fatty acid synthesis machinery, leading to the production of OCFAs[1][4].

This microbial pathway represents a direct link between diet, the microbiome, and host metabolic health, offering a compelling target for therapeutic intervention. Understanding the mechanisms of C17:0 biosynthesis is therefore critical for the development of novel probiotics, prebiotics, or postbiotics aimed at modulating host OCFA levels.

The Core Biochemical Pathway: From Propionate to Heptadecanoic Acid

The synthesis of heptadecanoic acid in gut bacteria is an extension of the canonical Type II Fatty Acid Synthesis (FAS II) pathway. The key distinction is the use of a three-carbon primer, propionyl-CoA, instead of the usual two-carbon primer, acetyl-CoA[4].

Step 1: Activation of Propionate

Propionate, produced from fiber fermentation, must first be activated to its thioester form, propionyl-CoA. Gut microbes can achieve this through several enzymatic reactions, a common one being catalysis by propionyl-CoA synthetase (or equivalent acyl-CoA synthetases)[5]. This ATP-dependent reaction is the committed step for incorporating propionate into cellular metabolism.

Step 2: Priming the Fatty Acid Synthase Complex

Bacterial FAS II is a multi-enzyme system where intermediates are carried by an Acyl Carrier Protein (ACP). The synthesis cycle is initiated when a primer molecule is loaded onto the complex.

-

Standard Pathway (Even-Chain): Acetyl-CoA is used as the primer, leading to the synthesis of even-chain fatty acids like palmitic acid (C16:0).

-

OCFA Pathway (Odd-Chain): Propionyl-CoA serves as the primer. This three-carbon starter molecule is condensed with a two-carbon unit from malonyl-CoA (derived from acetyl-CoA)[6].

Step 3: Elongation Cycles

Following the initial condensation, the fatty acid chain is elongated through a series of iterative cycles. In each cycle, two carbons are added from malonyl-ACP. For heptadecanoic acid (C17:0), the synthesis proceeds as follows:

-

Primer: Propionyl-ACP (C3)

-

Cycle 1: C3 + C2 → C5

-

Cycle 2: C5 + C2 → C7

-

Cycle 3: C7 + C2 → C9

-

Cycle 4: C9 + C2 → C11

-

Cycle 5: C11 + C2 → C13

-

Cycle 6: C13 + C2 → C15 (Pentadecanoyl-ACP)

-

Cycle 7: C15 + C2 → C17 (Heptadecanoyl-ACP)

The final product, heptadecanoyl-ACP, is then hydrolyzed by a thioesterase to release free heptadecanoic acid (C17:0), which can be incorporated into bacterial cell membranes or released as a metabolite.

Key Microbial Players in Heptadecanoic Acid Synthesis

While many gut bacteria produce propionate, the ability to use it as a primer for fatty acid synthesis is not universal. Research points towards specific taxa, particularly within the Firmicutes and Bacteroidetes phyla, as key contributors.

| Microbial Genus/Family | Role in C17:0 Biosynthesis | Supporting Evidence |

| Lachnospiraceae | A dominant family of butyrate and propionate producers from fiber fermentation. Some members possess the necessary enzymatic machinery to incorporate propionate into longer-chain fatty acids.[7][8][9] | Genomic analyses show the presence of versatile acyl-CoA synthetases and FAS systems.[10] Their abundance correlates with SCFA production, creating a propionate-rich environment conducive to OCFA synthesis.[8] |

| Bacteroides / Parabacteroides | Known producers of OCFAs. Parabacteroides distasonis has been shown to produce pentadecanoic acid (C15:0) from inulin, a dietary fiber.[5][11] C17:0 is a direct elongation product of C15:0. | Stable isotope tracing studies have directly linked inulin fermentation by P. distasonis to the production of OCFAs.[11] These bacteria possess the essential enzymes for fatty acid synthesis primed by propionyl-CoA. |

| Propionibacteria | While more known for their role in dairy fermentation (e.g., Swiss cheese), some gut-resident species are highly efficient propionate producers via the Wood-Werkman cycle.[12] | Co-culturing Propionibacterium freudenreichii with other gut bacteria like Bifidobacterium can significantly enhance propionic acid production, potentially increasing the substrate pool for OCFA synthesis by other microbes.[13] |

| Escherichia coli (Engineered) | While not a major natural producer, E. coli has been shown to incorporate exogenous propionate to produce OCFAs, serving as a valuable model organism for studying the pathway.[14][15] | This demonstrates the fundamental compatibility of the bacterial FAS machinery with a propionate primer, paving the way for metabolic engineering approaches.[16][17] |

Experimental Workflow: Tracing Propionate to Heptadecanoic Acid

To empirically validate and quantify the biosynthesis of C17:0 from propionate, stable isotope tracing is the gold standard methodology. This approach uses a labeled precursor (e.g., ¹³C-propionate) and tracks the incorporation of the heavy isotope into the final product.

Detailed Protocol: ¹³C-Propionate Tracing in Microbial Cultures

This protocol outlines a method for quantifying C17:0 synthesis from propionate in either a complex gut microbial community (fecal slurry) or a pure bacterial culture.

A. Materials & Reagents

-

Anaerobic growth medium (e.g., pre-reduced BHI, GMM)

-

[1,2,3-¹³C]-Propionate (or [1-¹³C]-Propionate)

-

Internal Standard: Heptadecanoic acid (C17:0) of known concentration (for quantification)[18]

-

Reagents for lipid extraction: Chloroform, Methanol

-

Derivatization reagent: 14% Boron trifluoride (BF₃) in methanol[19]

-

Solvents: Hexane, Saturated NaCl solution

-

GC-MS system with a suitable capillary column (e.g., HP 5-ms)[18]

B. Step-by-Step Methodology

-

Culture Preparation (Causality: To provide an environment for microbial growth and metabolism):

-

Prepare anaerobic culture medium and dispense into anaerobic tubes or a bioreactor.

-

Spike the medium with the ¹³C-labeled propionate to a final concentration of 1-5 mM.

-

Inoculate with a fresh fecal slurry (e.g., 1% w/v) or a pure bacterial culture.

-

Incubate under strict anaerobic conditions at 37°C for 24-48 hours.

-

-

Cell Harvesting and Lipid Extraction (Causality: To isolate total lipids from the bacterial cells):

-

Transfer a known volume of the culture to a centrifuge tube.

-

Centrifuge to pellet the bacterial cells. Discard the supernatant.

-

Perform a Bligh-Dyer lipid extraction: Resuspend the pellet in a single-phase mixture of chloroform:methanol:water. Vortex thoroughly.

-

Add additional chloroform and water to induce phase separation. Centrifuge.

-

Carefully collect the lower organic (chloroform) layer, which contains the lipids. Evaporate the solvent under a stream of nitrogen gas.[19]

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs) (Causality: To make fatty acids volatile for gas chromatography):

-

Add the BF₃-methanol reagent to the dried lipid extract.[19]

-

Add the internal standard (e.g., C19:0, if C17:0 is the analyte) at this stage for accurate quantification.

-

Seal the tube and heat at 100°C for 1 hour. This process transesterifies the fatty acids into their methyl ester forms (FAMEs).[19][20]

-

After cooling, add hexane and saturated NaCl solution. Vortex and centrifuge.

-

Collect the upper hexane layer containing the FAMEs and transfer to a GC vial.[20]

-

-

GC-MS Analysis (Causality: To separate and identify the labeled FAMEs):

-

Inject 1 µL of the FAMEs extract into the GC-MS.

-

Use a temperature gradient program to separate the FAMEs based on their boiling points. A typical program might start at 100°C and ramp up to 250°C.[18][19]

-

The mass spectrometer will fragment the eluting compounds. The key is to analyze the mass spectrum of the peak corresponding to methyl heptadecanoate (the FAME of C17:0).

-

-

Data Interpretation and Validation:

-

Identification: The unlabeled methyl heptadecanoate will have a specific molecular ion peak (M+).

-

Confirmation of Synthesis: If the ¹³C-propionate was used as a primer, the resulting methyl heptadecanoate will be three mass units heavier (M+3). The presence of a significant M+3 peak in the mass spectrum for C17:0 is direct evidence of de novo synthesis from the provided propionate.

-

Self-Validation Check: A crucial control is to examine the mass spectra of even-chain fatty acids like methyl palmitate (C16:0). Since its synthesis is primed by acetyl-CoA, it should not show an M+3 peak. The absence of this peak validates that the labeling is specific to the OCFA pathway, confirming the integrity of the experiment.

-

Implications for Research and Drug Development

The capacity of the gut microbiota to synthesize heptadecanoic acid from dietary fiber opens up exciting therapeutic avenues:

-

Next-Generation Probiotics: Isolating and characterizing specific bacterial strains with high C17:0 production capacity could lead to the development of probiotics designed to increase host OCFA levels.[21]

-

Prebiotic Design: Formulating specific dietary fibers (prebiotics) that selectively enhance the growth and propionate production of C17:0-synthesizing bacteria is a promising strategy.[11]

-

Metabolic Engineering: For well-characterized gut commensals like E. coli Nissle 1917, metabolic engineering could be employed to enhance or introduce the OCFA synthesis pathway, creating a "living drug" that produces C17:0 in situ.[22][23]

-

Biomarker Development: Quantifying C17:0-producing bacteria or their genetic potential in metagenomic datasets could serve as a biomarker for a healthy, fiber-fermenting gut ecosystem.[1]

Conclusion

Heptadecanoic acid biosynthesis by the gut microbiota is a clear and actionable example of how microbial metabolism directly impacts host physiology. The pathway, initiated by the fermentation of dietary fiber to propionate, leverages the bacterial fatty acid synthesis machinery to produce a metabolite with significant health implications. By employing robust methodologies like stable isotope tracing, researchers can dissect this pathway, identify key microbial contributors, and pave the way for novel microbiome-based therapeutics to enhance metabolic health.

References

-

Gut microbe-derived pentadecanoic acid could represent a novel health-promoter via multiple pathways - Food & Function (RSC Publishing). Available at: [Link]

-

Propionate-induced synthesis of odd-chain-length fatty acids by Escherichia coli - PubMed. Available at: [Link]

-

Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance - NIH. Available at: [Link]

-

The Controversial Role of Human Gut Lachnospiraceae - PMC - PubMed Central. Available at: [Link]

-

Effect of Microbial Status on Hepatic Odd-Chain Fatty Acids Is Diet-Dependent - PMC - NIH. Available at: [Link]

-

Members of Lachnospiraceae produce valerate and caproate in response to short-chain fatty acids - PMC - NIH. Available at: [Link]

-

Gut microbe-derived pentadecanoic acid could represent a novel health-promoter via multiple pathways - ResearchGate. Available at: [Link]

-

Effect of Microbial Status on Hepatic Odd-Chain Fatty Acids Is Diet-Dependent - MDPI. Available at: [Link]

-

Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC - NIH. Available at: [Link]

-

Propionyl-Coa induced synthesis of even-chain-length fatty acids by fatty acid synthetase from Brevibacterium ammoniagenes - PubMed. Available at: [Link]

-

Fatty Acids -- Additional Enzymes: Propionyl CoA. Available at: [Link]

-

Fatty acid biosynthesis in actinomycetes | FEMS Microbiology Reviews - Oxford Academic. Available at: [Link]

-

Recent advances in engineering propionyl-CoA metabolism for microbial production of value- added chemicals and biofuels - University of Waterloo. Available at: [Link]

-

Gut microbiota-derived fatty acid and sterol metabolites: biotransformation and immunomodulatory functions - NIH. Available at: [Link]

-

Engineering propionyl-CoA pools for de novo biosynthesis of odd-chain fatty acids in microbial cell factories | Request PDF - ResearchGate. Available at: [Link]

-

Lachnospiraceae are emerging industrial biocatalysts and biotherapeutics - Frontiers. Available at: [Link]

-

Members of Lachnospiraceae produce valerate and caproate in response to short-chain fatty acids - PubMed. Available at: [Link]

-

Propionate-induced synthesis of odd-chain-length fatty acids by Escherichia coli. Available at: [Link]

-

The gut microbiota promotes hepatic fatty acid desaturation and elongation in mice. - VIVO. Available at: [Link]

-

Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota. Available at: [Link]

-

Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation - PMC - PubMed Central. Available at: [Link]

-

New clues into how gut microbes help regulate cholesterol and fat metabolism. Available at: [Link]

-

Regulation of fatty acid metabolism in bacteria - ResearchGate. Available at: [Link]

-

Short Chain Fatty Acid Metabolism in Relation to Gut Microbiota and Genetic Variability. Available at: [Link]

-

Fatty Acid Diets: Regulation of Gut Microbiota Composition and Obesity and Its Related Metabolic Dysbiosis - MDPI. Available at: [Link]

-

Rethinking Short-Chain Fatty Acids: A Closer Look at Propionate in Inflammation, Metabolism, and Mucosal Homeostasis - PubMed Central. Available at: [Link]

-

Gut microbe-derived pentadecanoic acid could represent a novel health-promoter via multiple pathways - PubMed. Available at: [Link]

-

Contribution of odd-chain fatty acid oxidation to propionate production in disorders of propionate metabolism - PubMed. Available at: [Link]

-

Stable isotope tracing to probe dietary fibre-associated gut microbes and metabolites in the prevention of NASH - Research Communities. Available at: [Link]

-

Formation of propionate and butyrate by the human colonic microbiota. Available at: [Link]

-

Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli - Frontiers. Available at: [Link]

-

Short-chain fatty acid production by the Bifidobacterium species in the presence of salep. Available at: [Link]

-

Systems metabolic engineering design: Fatty acid production as an emerging case study. Available at: [Link]

-

Fatty acid analysis in soils: Optical fibre detection for microbial markers - 2011. Available at: [Link]

-

The Effect of Probiotics on the Production of Short-Chain Fatty Acids by Human Intestinal Microbiome - PMC - NIH. Available at: [Link]

-

Production of Fatty Acids and Derivatives by Metabolic Engineering of Bacteria. Available at: [Link]

-

Co-culturing Propionibacterium freudenreichii and Bifidobacterium animalis subsp. lactis improves short-chain fatty acids and vitamin B12 contents in soy whey - PubMed. Available at: [Link]

-

Isolation, Characterization, Identification, Cataloguing and Fatty Acid Methyl Ester Analysis (FAME) of Some Bacteria from Selected. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gut microbiota-derived fatty acid and sterol metabolites: biotransformation and immunomodulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Microbial Status on Hepatic Odd-Chain Fatty Acids Is Diet-Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gut microbe-derived pentadecanoic acid could represent a novel health-promoter via multiple pathways - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. academic.oup.com [academic.oup.com]

- 7. The Controversial Role of Human Gut Lachnospiraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Members of Lachnospiraceae produce valerate and caproate in response to short-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Lachnospiraceae are emerging industrial biocatalysts and biotherapeutics [frontiersin.org]

- 10. Members of Lachnospiraceae produce valerate and caproate in response to short-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. communities.springernature.com [communities.springernature.com]

- 12. Rethinking Short-Chain Fatty Acids: A Closer Look at Propionate in Inflammation, Metabolism, and Mucosal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Co-culturing Propionibacterium freudenreichii and Bifidobacterium animalis subsp. lactis improves short-chain fatty acids and vitamin B12 contents in soy whey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Propionate-induced synthesis of odd-chain-length fatty acids by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Systems metabolic engineering design: Fatty acid production as an emerging case study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Gut microbe-derived pentadecanoic acid could represent a novel health-promoter via multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli [frontiersin.org]

- 23. researchgate.net [researchgate.net]

The Unspoken Stabilizer: A Technical Guide to the Biophysical Role of Heptadecanoic Acid in Cell Membrane Dynamics

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Historically relegated to the periphery of lipid research, odd-chain fatty acids (OCFAs) are emerging as critical modulators of cellular function. Among these, heptadecanoic acid (C17:0), a 17-carbon saturated fatty acid, presents a unique paradigm in membrane biophysics. Standard membrane models have long focused on the well-ordered packing of even-chain fatty acids, the predominant species in most biological systems. However, the presence of C17:0, even at low concentrations, introduces a subtle yet significant perturbation to this order. This guide provides a comprehensive technical overview of the biophysical role of heptadecanoic acid in cell membrane stability. We will move beyond its established role as a biomarker for dairy fat intake to explore its direct impact on the structural and functional properties of the lipid bilayer. This document will detail the theoretical underpinnings of odd-chain fatty acid effects on membrane packing, outline rigorous experimental protocols for the characterization of these effects, and discuss the profound implications for cellular signaling, membrane protein function, and therapeutic development.

Introduction: Beyond the Even-Chain Paradigm

Cellular membranes are complex, dynamic structures predominantly composed of phospholipids bearing even-chain fatty acyl tails, such as palmitic acid (C16:0) and stearic acid (C18:0). This prevalence has shaped our understanding of membrane architecture, which is largely dictated by the highly ordered, crystalline-like packing of these saturated chains in the gel phase. However, a growing body of evidence indicates that odd-chain saturated fatty acids, including heptadecanoic acid, play a more significant role than previously appreciated[1]. While found in lower concentrations in human tissues, their levels are influenced by diet, particularly the consumption of dairy and ruminant fats, and endogenous synthesis from propionyl-CoA[1].

The seemingly minor difference of a single methylene group in heptadecanoic acid introduces a significant asymmetry that disrupts the classic packing models of the lipid bilayer. This guide will explore the hypothesis that this disruption does not necessarily lead to instability, but rather to a unique modulation of membrane properties with significant biological consequences.

The Biophysics of Asymmetry: Heptadecanoic Acid's Impact on Membrane Structure

The incorporation of heptadecanoic acid into membrane phospholipids introduces a fascinating biophysical anomaly known as the "odd-even effect." This phenomenon describes the non-linear variation in the physical properties of homologous series of lipids, such as transition temperatures and enthalpies, depending on whether the acyl chains have an odd or even number of carbon atoms[2][3].

Disruption of Acyl Chain Packing and Interdigitation

In a bilayer composed of even-chain saturated phospholipids, the acyl chains can pack tightly in a highly ordered, all-trans configuration in the gel (Lβ) phase. This efficient packing maximizes van der Waals interactions, leading to a stable, rigid membrane structure. The introduction of a C17:0 chain disrupts this uniformity. The terminal methyl group of an odd-chain fatty acid is out of plane with the remaining methylene groups in the all-trans conformation, creating a packing defect. This steric hindrance prevents the neat, interlocking arrangement characteristic of even-chain lipids, leading to a less ordered and potentially more dynamic gel phase.

One significant consequence of this packing disruption is the potential for increased interdigitation. Interdigitation is a phenomenon where the acyl chains from one leaflet of the bilayer extend across the midplane into the opposing leaflet[4][5]. While this can occur in some mixed-chain even-lipid systems, the packing mismatch created by C17:0 may promote a partially interdigitated state, which would profoundly alter the thickness and mechanical properties of the membrane.

Caption: Acyl chain packing in even- vs. odd-chain phospholipids.

Alteration of Phase Transition Behavior

The thermotropic phase behavior of phospholipids is a critical aspect of membrane stability. The main phase transition (Tm) from the gel (Lβ) to the liquid crystalline (Lα) phase is a cooperative process that is highly sensitive to the acyl chain composition. Studies on homologous series of phospholipids have shown that there is a distinct odd-even alternation in their transition temperatures and enthalpies[2][3]. Typically, phospholipids with odd-chain fatty acids have lower transition temperatures than their even-chain counterparts. This is because the less efficient packing in the gel phase of odd-chain lipids requires less energy to disrupt.

| Fatty Acyl Chain | Phospholipid | Main Transition Temp (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) |

| C14:0 (Myristic) | DMPC | 24 | 5.4 |

| C15:0 (Pentadecanoic) | DPPC | 34.5 | 6.7 |

| C16:0 (Palmitic) | DPPC | 41 | 8.7 |

| C17:0 (Heptadecanoic) | DHPC | 49.5 | 9.6 |

| C18:0 (Stearic) | DSPC | 55 | 10.6 |

| Note: This table presents illustrative data based on known trends. Actual values can vary with experimental conditions. |

The broadening of the phase transition in the presence of heptadecanoic acid is also a key indicator of its influence. A sharp phase transition is indicative of a highly cooperative process in a homogenous system. The presence of C17:0 introduces heterogeneity, leading to a broader transition as different domains within the membrane melt at slightly different temperatures.

Impact on Membrane Fluidity and Permeability

In the liquid crystalline phase, the impact of heptadecanoic acid on membrane fluidity is more nuanced. While saturated fatty acids are generally known to decrease membrane fluidity compared to unsaturated ones, the disruptive effect of the odd-numbered chain on packing can lead to a localized increase in fluidity or "free volume" within the bilayer. This can have significant consequences for the lateral diffusion of lipids and membrane proteins, as well as for the permeability of the membrane to small molecules. A membrane with localized regions of altered fluidity can influence the function of embedded proteins and modulate signaling pathways[6].

Functional Consequences of C17:0 Incorporation

The biophysical alterations induced by heptadecanoic acid have far-reaching implications for cellular function.

Modulation of Membrane Protein Function

The activity of many integral membrane proteins is exquisitely sensitive to the physical properties of the surrounding lipid bilayer, including its thickness, curvature stress, and fluidity[7]. By altering these properties, heptadecanoic acid can allosterically modulate the function of ion channels, receptors, and enzymes. For instance, changes in membrane thickness can lead to a hydrophobic mismatch with the transmembrane domains of a protein, forcing a conformational change that alters its activity.

Influence on Lipid Raft Formation and Signaling Platforms

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling[8][9]. The formation and stability of these rafts are highly dependent on the precise packing of lipids. The introduction of heptadecanoic acid, with its disruptive packing properties, could be expected to alter the organization of lipid rafts. This could involve changes in the size, stability, and composition of rafts, thereby influencing the signaling cascades that are initiated within them. For example, the altered lipid environment could affect the recruitment of signaling proteins to rafts or their subsequent activation[10].

Caption: Modulation of lipid raft-mediated signaling by C17:0.

Experimental Methodologies for Studying Heptadecanoic Acid in Membranes

A multi-faceted experimental approach is required to fully elucidate the role of heptadecanoic acid in membrane stability.

Lipidomic Analysis: Quantifying C17:0 Incorporation

The first step in any study is to accurately determine the fatty acid composition of the membranes of interest. This is achieved through lipid extraction followed by gas chromatography-mass spectrometry (GC-MS).

Protocol: Lipid Extraction and GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

-

Lipid Extraction:

-

Homogenize cell or tissue samples in a chloroform:methanol (2:1, v/v) solution to extract total lipids.

-

Add a known amount of an internal standard (e.g., a deuterated version of a fatty acid not expected to be in the sample) for quantification.

-

Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

-

Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

-

-

Transesterification to FAMEs:

-

Resuspend the dried lipid extract in a solution of methanol containing an acid or base catalyst (e.g., 14% boron trifluoride in methanol or 0.5 M sodium methoxide).

-

Heat the mixture at 100°C for 30-60 minutes to convert the fatty acyl chains of the lipids into their corresponding methyl esters.

-

After cooling, add water and a nonpolar solvent (e.g., hexane) to extract the FAMEs.

-

Collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject the FAMEs sample into a gas chromatograph equipped with a capillary column suitable for FAMEs separation (e.g., a polar column).

-

The FAMEs will separate based on their volatility and polarity.

-

The eluting compounds are then introduced into a mass spectrometer, which will generate a mass spectrum for each peak.

-

Identify individual FAMEs by comparing their retention times and mass spectra to those of known standards.

-

Quantify the amount of each fatty acid by comparing its peak area to that of the internal standard.

-

Biophysical Characterization of Model Membranes

To isolate the effects of heptadecanoic acid, it is essential to use model membrane systems, such as liposomes, of defined composition.

Protocol: Preparation of Liposomes with Defined Fatty Acid Composition

-

Lipid Film Hydration:

-

Dissolve the desired phospholipids (e.g., a base phospholipid like POPC and a phospholipid containing C17:0) in a suitable organic solvent (e.g., chloroform:methanol).

-

Evaporate the solvent in a round-bottom flask using a rotary evaporator to create a thin lipid film on the inner surface of the flask.

-

Further dry the film under vacuum to remove any residual solvent.

-

Hydrate the lipid film with an aqueous buffer by vortexing or gentle agitation, resulting in the formation of multilamellar vesicles (MLVs).

-

-

Vesicle Sizing:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

Alternatively, sonication can be used to produce small unilamellar vesicles (SUVs).

-

Measuring Membrane Fluidity

Membrane fluidity can be assessed using fluorescence spectroscopy with environment-sensitive probes like Laurdan.

Protocol: Membrane Fluidity Measurement using Laurdan GP

-

Laurdan Staining:

-

Incubate cells or liposomes with a solution of Laurdan. The hydrophobic probe will partition into the lipid bilayer.

-

-

Fluorescence Spectroscopy:

-

Excite the Laurdan-labeled sample at a wavelength of approximately 350 nm.

-

Measure the fluorescence emission intensity at two wavelengths: ~440 nm (characteristic of Laurdan in a more ordered, gel-like environment) and ~490 nm (characteristic of Laurdan in a more disordered, liquid-crystalline environment).

-

-

Calculation of Generalized Polarization (GP):

-

Calculate the GP value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)

-

A higher GP value indicates a more ordered, less fluid membrane, while a lower GP value corresponds to a more fluid membrane.

-

Characterizing Phase Transitions

Differential Scanning Calorimetry (DSC) is the gold standard for studying the thermotropic phase behavior of lipid bilayers.

Protocol: Differential Scanning Calorimetry of Liposomes

-

Sample Preparation:

-

Prepare a concentrated suspension of liposomes.

-

Load a precise amount of the liposome suspension into a DSC sample pan.

-

Use an identical pan filled with the same buffer as a reference.

-

-

DSC Measurement:

-

Place the sample and reference pans in the DSC instrument.

-

Scan the temperature over a desired range at a constant rate (e.g., 1°C/min), monitoring the differential heat flow between the sample and reference.

-

An endothermic peak will be observed at the phase transition temperature (Tm), representing the energy absorbed by the lipids to melt from the gel to the liquid-crystalline phase.

-

-

Data Analysis:

-

Determine the Tm (the temperature at the peak maximum) and the transition enthalpy (ΔH, the area under the peak).

-

Caption: A comprehensive workflow for studying C17:0 in membranes.

Advanced Techniques for Structural Elucidation

For a deeper understanding of the molecular organization of heptadecanoic acid-containing membranes, more advanced techniques are employed.

-

Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of supported lipid bilayers with nanoscale resolution[11][12][13][14][15]. This allows for the direct observation of phase separation, domain formation, and the effects of C17:0 on membrane surface structure.

-

X-ray Diffraction: X-ray diffraction studies on oriented lipid multilayers can provide detailed information about the thickness of the bilayer, the area per lipid molecule, and the packing of the acyl chains[16][17][18].

-

Molecular Dynamics (MD) Simulations: In silico MD simulations provide a powerful tool to model the behavior of individual lipid molecules and their collective interactions within a bilayer[19][20][21]. These simulations can offer insights into the conformational flexibility of C17:0-containing acyl chains, their orientation within the membrane, and their influence on the surrounding lipids.

Implications for Drug Development and Future Research

The unique biophysical properties conferred by heptadecanoic acid open up new avenues for therapeutic intervention. The ability to modulate membrane fluidity and raft organization could be harnessed to:

-

Enhance Drug Permeability: By creating localized areas of increased fluidity, C17:0 could potentially enhance the passive diffusion of certain drugs across the cell membrane.

-

Modulate Receptor Function: For diseases characterized by aberrant receptor signaling, targeting the lipid environment of those receptors could be a novel therapeutic strategy.

-

Develop Novel Drug Delivery Systems: Liposomes containing C17:0 could be designed with specific phase transition behaviors for triggered drug release.

Future research should focus on elucidating the specific protein players whose functions are modulated by C17:0-induced changes in membrane properties. Furthermore, understanding the interplay between dietary intake of heptadecanoic acid, its incorporation into different cellular membranes, and the downstream effects on health and disease is a critical area for investigation.

Conclusion

Heptadecanoic acid is more than just a passive component of the cell membrane or a simple biomarker. Its odd-numbered carbon chain introduces a subtle but significant disruption to the canonical model of the lipid bilayer, with profound consequences for membrane stability, fluidity, and function. By understanding and harnessing the unique biophysical properties of heptadecanoic acid, we can gain deeper insights into the complex world of membrane biology and potentially unlock new therapeutic strategies for a wide range of diseases. This guide provides a foundational framework and the necessary experimental tools for researchers to embark on this exciting area of investigation.

References

- Lewis, R. N. A., & McElhaney, R. N. (1985). Thermotropic phase behavior of model membranes composed of phosphatidylcholines containing iso-branched fatty acids. 1. Differential scanning calorimetric studies. Biochemistry, 24(10), 2431–2439.

- Koynova, R., & Caffrey, M. (1998). Phases and phase transitions of the phosphatidylcholines. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1376(1), 91-145.

- Lewis, R. N. A., Sykes, B. D., & McElhaney, R. N. (1987). Thermotropic phase behavior of model membranes composed of phosphatidylcholines containing cis-monounsaturated acyl chain homologues of oleic acid: differential scanning calorimetric and 31P NMR spectroscopic studies. Biochemistry, 26(15), 4816–4824.

- Murphy, M. G. (1988). Dietary fatty acids and membrane protein function. The Journal of nutritional biochemistry, 1(2), 68-79.

- Urbina, J. A., Pekerar, S., Le, H. B., Patterson, J., Montez, B., & Oldfield, E. (1995). Molecular order and dynamics of phosphatidylcholine bilayer membranes in the presence of cholesterol, ergosterol and lanosterol: a comparative study using 2H-, 13C- and 31P-NMR spectroscopy. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1238(2), 163-176.

- Huang, T. H., Lee, C. W., Das Gupta, S. K., & Griffin, R. G. (1983). High-resolution 13C and 31P solid-state NMR of unsonicated phosphatidylcholine bilayers. Biochemistry, 22(1), 214-218.

- Rawicz, W., Olbrich, K. C., McIntosh, T. J., Needham, D., & Evans, E. (2000). Effect of chain length and unsaturation on elasticity of lipid bilayers. Biophysical journal, 79(1), 328-339.

- Shaikh, S. R., & Edidin, M. (2006). Polyunsaturated fatty acids, membrane organization, and inflammation. Molecular nutrition & food research, 50(6), 545-552.

- Stillwell, W., & Wassall, S. R. (2003). Docosahexaenoic acid: membrane properties of a unique fatty acid. Chemistry and physics of lipids, 126(1), 1-27.

- Leekumjorn, S., & Sum, A. K. (2009). The role of fatty acid unsaturation in minimizing biophysical changes on the structure and local effects of bilayer membranes. The Journal of physical chemistry. B, 113(15), 5126–5135.

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

- Strahl, H., & Hamoen, L. W. (2016). Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. In Bacterial Cell Walls and Membranes (pp. 119-129). Humana Press, New York, NY.

- Szasz, I., & Gally, H. U. (1983). A differential scanning calorimetry study of the interaction of free fatty acids with phospholipid membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 728(2), 191-200.

- Mills, J. K., & Needham, D. (2018). Preparation, Purification, and Use of Fatty Acid-containing Liposomes. Journal of visualized experiments: JoVE, (132), 56931.

- BenchChem. (2025). A Comparative Analysis of the Biological Activities of Heptadecenoic Acid and Palmitic Acid.

- Picas, L., Rico, F., & Scheuring, S. (2008). Atomic force microscopy of supported lipid bilayers.

- Koynova, R., & Caffrey, M. (1995). Phases and phase transitions of the phosphatidylcholines. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1255(2), 213-245.

- Pabst, G., Danner, S., Karmakar, S., Deutsch, G., & Raghunathan, V. A. (2007). On the propensity of phosphatidylglycerols to form interdigitated phases. Biophysical journal, 93(10), 3504–3514.

- Chen, Y., & Huang, J. (2022). Molecular packing of lipid membranes and action mechanisms of membrane-active peptides. Colloids and Surfaces B: Biointerfaces, 212, 112384.

- Morrow, M. R., Singh, D., Lu, D., & Grant, C. W. (1991). Evidence that trans-bilayer interdigitation of glycosphingolipid long chain fatty acids may be a general phenomenon. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1070(1), 127-134.

- Yang, X., Sheng, W., Sun, G. Y., & Lee, J. C. M. (2011). Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing.

- Koynova, R., & Caffrey, M. (2002). An index of lipid phase diagrams. Chemistry and physics of lipids, 115(1-2), 107-219.

- Jenkins, B., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15: 0) and heptadecanoic acid (C17: 0) in health and disease. Molecules, 20(2), 2425-2444.

- Boggs, J. M., & Rangaraj, G. (1994). Do the long fatty acid chains of sphingolipids interdigitate across the center of a bilayer of shorter chain symmetric phospholipids?. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1189(2), 198-208.

- Jamieson, L. E., Cameron, J. M., & Campbell, C. J. (2020). New insights into lipid and fatty acid metabolism from Raman spectroscopy. The Analyst, 145(15), 4963-4976.

- Marsh, D. (1991). Analysis of the bilayer phase transition temperatures of phosphatidylcholines with mixed chains. Biophysical journal, 60(5), 1036-1040.

- Chada, N., & Pelling, A. E. (2015). Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers. Journal of visualized experiments: JoVE, (101), e52891.

- Carreira, R. S., Fan, Y., & Atala, A. (2023). Review of Eukaryote Cellular Membrane Lipid Composition, with Special Attention to the Fatty Acids. International Journal of Molecular Sciences, 24(13), 10892.

- Ly, H. V., & Longo, M. L. (2004). Supported Lipid Bilayers for Atomic Force Microscopy Studies. In Atomic Force Microscopy in Adhesion Studies (pp. 515-534). VSP.

- Shofik, M., & Rangachari, V. (2023). Effect of CM15 on Supported Lipid Bilayer Probed by Atomic Force Microscopy. International Journal of Molecular Sciences, 24(21), 15729.

- Bonnier, F., & Byrne, H. J. (2021). Raman Spectroscopy of Lipids. AZoLifeSciences.

- Alessandrini, A., & Facci, P. (2009). Nanoscale analysis of supported lipid bilayers using atomic force microscopy.

- McMullen, T. P., Lewis, R. N., & McElhaney, R. N. (1996). The effect of side-chain analogues of cholesterol on the thermotropic phase behavior of 1-stearoyl-2-oleoylphosphatidylcholine bilayers: a differential scanning calorimetric study. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1280(2), 145-154.

- Wójcik, A., & Wnętrzak, A. (2022). Raman Spectroscopy in Analyzing Fats and Oils in Foods. Spectroscopy, 37(6s), 8-16.

- Rawicz, W., Smith, B. A., McIntosh, T. J., Simon, S. A., & Evans, E. (1998). Effect of chain length and unsaturation on elasticity of lipid bilayers. Biophysical journal, 75(2), 917-925.

- Bankaitis, V. A. (2019). Editorial: Effects of Membrane Lipids on Protein Function. Frontiers in cell and developmental biology, 7, 133.

- Zakany, F., Toth, E., Mehes, E., Csortos, C., & Gallyas, F., Jr. (2021). An ω-3, but Not an ω-6 Polyunsaturated Fatty Acid Decreases Membrane Dipole Potential and Stimulates Endo-Lysosomal Escape of Penetratin. International journal of molecular sciences, 22(11), 5946.

- Eckert, G. P., Chang, S., & Müller, W. E. (2013). Role of membrane biophysics in Alzheimer's–related cell pathways. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(12), 2862-2868.

- Foroutan, A., & Mele, K. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in nutrition (Bethesda, Md.), 7(4), 748–753.

- Pohl, J., Ring, A., Korkowski, C., & Stremmel, W. (2008). Uptake of long chain fatty acids is regulated by dynamic interaction of FAT/CD36 with cholesterol/sphingolipid enriched microdomains (lipid rafts). Journal of lipid research, 49(11), 2415-2423.

- Martin, V., Fabelo, N., & Diaz, M. (2021). Lipid and Lipid Raft Alteration in Aging and Neurodegenerative Diseases: A Window for the Development of New Biomarkers. International journal of molecular sciences, 22(14), 7563.

- Levental, K., & Levental, I. (2020). Dietary fatty acids influence the cell membrane. Lipotype GmbH.

- Baoukina, S., & Tieleman, D. P. (2022). Role of lipid packing defects in determining membrane interactions of antimicrobial polymers. bioRxiv.

- Wassall, S. R., & Stillwell, W. (2008). The role of polyunsaturated lipids in membrane raft function. Food & nutrition research, 52.

- Schipper, H. S., de Jager, W., van der Heijden, R., van der Meij, B. S., van der Beek, E. M., & van Goudoever, J. B. (2010). Polyunsaturated Eicosapentaenoic Acid Changes Lipid Composition in Lipid Rafts.

- Wittenbecher, C., Menzel, J., & Schulze, M. B. (2021). Association of the odd-chain fatty acid content in lipid groups with type 2 diabetes risk: A targeted analysis of lipidomics data in the EPIC-Potsdam cohort. EBioMedicine, 71, 103562.

- van der Vaart, A., & Johnston, I. D. (2021). Phospholipid Chain Interactions with Cholesterol Drive Domain Formation in Lipid Membranes.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Thermotropic phase behavior of phosphatidylcholines with omega-tertiary-butyl fatty acyl chains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermotropic phase behavior of phosphatidylcholines with omega-tertiary-butyl fatty acyl chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence that trans-bilayer interdigitation of glycosphingolipid long chain fatty acids may be a general phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Do the long fatty acid chains of sphingolipids interdigitate across the center of a bilayer of shorter chain symmetric phospholipids? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dietary fatty acids and membrane protein function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Editorial: Effects of Membrane Lipids on Protein Function [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. foodandnutritionresearch.net [foodandnutritionresearch.net]

- 10. Polyunsaturated eicosapentaenoic acid changes lipid composition in lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Atomic force microscopy of supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of CM15 on Supported Lipid Bilayer Probed by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. Effect of chain length and unsaturation on elasticity of lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of membrane biophysics in Alzheimer's–related cell pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The effect of side-chain analogues of cholesterol on the thermotropic phase behavior of 1-stearoyl-2-oleoylphosphatidylcholine bilayers: a differential scanning calorimetric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An ω-3, but Not an ω-6 Polyunsaturated Fatty Acid Decreases Membrane Dipole Potential and Stimulates Endo-Lysosomal Escape of Penetratin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Uptake of long chain fatty acids is regulated by dynamic interaction of FAT/CD36 with cholesterol/sphingolipid enriched microdomains (lipid rafts) - PMC [pmc.ncbi.nlm.nih.gov]

Heptadecanoic Acid: A Deep Dive into its Role as an Anaplerotic Energy Source in Cellular Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, has garnered increasing scientific attention, transitioning from its historical use as an internal standard in lipidomics to a molecule of significant interest for its potential role in metabolic health. Epidemiological studies have repeatedly shown an inverse correlation between circulating levels of heptadecanoic acid and the risk of developing metabolic diseases such as type 2 diabetes and cardiovascular disease.[1][2][3][4] Unlike its even-chain counterparts, the metabolism of heptadecanoic acid yields not only acetyl-CoA but also a terminal three-carbon unit, propionyl-CoA. This distinction is metabolically pivotal, as propionyl-CoA serves as an anaplerotic substrate, replenishing Krebs cycle intermediates and thereby influencing cellular energy homeostasis and biosynthetic capacity. This guide provides a comprehensive technical overview of the cellular metabolism of heptadecanoic acid, focusing on its bioenergetics, the intricacies of its catabolic pathways, and the profound metabolic implications of its anaplerotic nature. Furthermore, we present detailed, field-proven methodologies for the robust investigation of heptadecanoic acid metabolism, empowering researchers to explore its therapeutic potential.

Introduction: The Emerging Significance of an Odd-Chain Fatty Acid

For decades, odd-chain fatty acids (OCFAs) like heptadecanoic acid were considered of minor physiological importance due to their low abundance in human tissues compared to even-chain fatty acids.[4] However, a growing body of evidence now suggests that OCFAs, and C17:0 in particular, may play a crucial role in metabolic regulation. While dietary sources such as dairy products and ruminant fats contribute to circulating C17:0 levels, there is also evidence for endogenous production, possibly through α-oxidation.[1][2][3][5] The unique metabolic fate of heptadecanoic acid, culminating in the production of propionyl-CoA, positions it as a direct modulator of the Krebs cycle, a central hub of cellular metabolism. This guide will dissect the metabolic journey of heptadecanoic acid, from its entry into the cell to its ultimate contribution to cellular energy and biosynthesis.

The Catabolism of Heptadecanoic Acid: A Tale of Two Products

The breakdown of heptadecanoic acid for energy production occurs primarily through mitochondrial beta-oxidation, a cyclical process that sequentially shortens the fatty acid chain.

Beta-Oxidation of Heptadecanoic Acid

Similar to even-chain fatty acids, heptadecanoic acid must first be activated to heptadecanoyl-CoA in the cytoplasm, a reaction catalyzed by acyl-CoA synthetase that consumes two ATP equivalents. The resulting heptadecanoyl-CoA is then transported into the mitochondrial matrix via the carnitine shuttle.